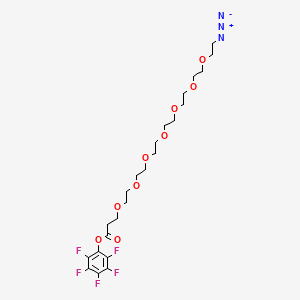
Azido-PEG7-PFP ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azido-PEG7-PFP ester is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a PEG-based PROTAC linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound is a click chemistry reagent, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . Additionally, strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups .
准备方法
Azido-PEG7-PFP ester is synthesized through a series of chemical reactions involving the introduction of azide and PFP (pentafluorophenyl) ester groups into a PEG chain. The synthetic route typically involves the following steps:
PEGylation: The PEG chain is functionalized with azide groups.
Activation: The azide-functionalized PEG is then reacted with pentafluorophenyl esters to form the final product.
Industrial production methods for this compound involve similar steps but are scaled up to meet commercial demands. The reaction conditions are optimized to ensure high yield and purity of the product.
化学反应分析
Azido-PEG7-PFP ester undergoes several types of chemical reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs with molecules containing alkyne groups, forming triazole linkages.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups, forming similar triazole linkages.
Common reagents used in these reactions include copper catalysts for CuAAC and strained alkynes for SPAAC. The major products formed from these reactions are triazole-linked compounds.
科学研究应用
Azido-PEG7-PFP ester has a wide range of scientific research applications:
作用机制
Azido-PEG7-PFP ester exerts its effects through the formation of triazole linkages via CuAAC or SPAAC reactions. These reactions enable the compound to act as a linker in PROTACs, facilitating the degradation of target proteins. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is exploited by PROTACs to selectively degrade proteins .
相似化合物的比较
Azido-PEG7-PFP ester is unique due to its specific combination of azide and PFP ester groups, which make it highly effective in click chemistry and PROTAC synthesis. Similar compounds include:
Azido-PEG7-amine: Contains an azide group and an amine group, used in similar click chemistry reactions.
Azido-PEG7-NHS ester: Contains an azide group and an NHS ester group, used for bioconjugation.
Azido-PEG7-acid: Contains an azide group and a carboxylic acid group, used in various chemical syntheses.
These compounds share similar functionalities but differ in their specific reactive groups, making this compound unique in its applications.
生物活性
Azido-PEG7-PFP ester is a specialized compound that plays a significant role in bioconjugation and drug delivery. This article explores its biological activity, mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound consists of:
- Polyethylene Glycol (PEG) : A hydrophilic polymer that enhances solubility and reduces immunogenicity.
- Azide Group : Facilitates click chemistry, allowing selective reactions with alkyne-containing molecules.
- Pentafluorophenyl (PFP) Ester : Serves as an efficient leaving group for amine coupling reactions.
Molecular Formula : C21H28F5N3O8
Molecular Weight : 545.5 g/mol
Purity : >98%
Storage Conditions : -20°C, protected from moisture.
The biological activity of this compound primarily involves:
- Bioconjugation : The azide group reacts with alkyne moieties through copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages. This reaction is crucial in creating antibody-drug conjugates (ADCs) and other therapeutic agents.
- Stability Enhancement : The PEG backbone improves the stability and bioavailability of conjugated drugs compared to non-PEGylated counterparts, which is vital for therapeutic efficacy.
Applications
This compound has diverse applications in various fields:
- Drug Delivery Systems : Enhances the solubility and delivery of hydrophobic drugs.
- Protein Labeling : Facilitates the attachment of fluorescent tags or other biomolecules for tracking and imaging studies.
- Targeted Therapy : Used in the development of ADCs that selectively deliver cytotoxic agents to cancer cells.
Case Studies
- Antibody-Drug Conjugates (ADCs) :
- Protein Modification :
- Click Chemistry Applications :
Comparative Data Table
| Property | This compound | Other PEG Linkers |
|---|---|---|
| Molecular Weight | 545.5 g/mol | Varies (e.g., PEG4: 457.4 g/mol) |
| Functional Groups | Azide, PFP Ester | Varies (e.g., NHS Ester) |
| Reactivity | High with alkynes | Moderate |
| Stability | High under physiological conditions | Varies |
| Application | Drug delivery, protein labeling | General bioconjugation |
属性
分子式 |
C23H32F5N3O9 |
|---|---|
分子量 |
589.5 g/mol |
IUPAC 名称 |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C23H32F5N3O9/c24-18-19(25)21(27)23(22(28)20(18)26)40-17(32)1-3-33-5-7-35-9-11-37-13-15-39-16-14-38-12-10-36-8-6-34-4-2-30-31-29/h1-16H2 |
InChI 键 |
AATGWHBZQXFXCJ-UHFFFAOYSA-N |
规范 SMILES |
C(COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















